molecular formula C12H16N2O2 B13571321 2-(Tert-butyl)-4-cyclopropylpyrimidine-5-carboxylic acid

2-(Tert-butyl)-4-cyclopropylpyrimidine-5-carboxylic acid

Cat. No.: B13571321
M. Wt: 220.27 g/mol
InChI Key: YFGVYKSDNAOOHM-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-4-cyclopropylpyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a tert-butyl group at the 2-position, a cyclopropyl group at the 4-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-4-cyclopropylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrimidine derivative, the tert-butyl and cyclopropyl groups can be introduced through alkylation reactions using tert-butyl halides and cyclopropyl halides, respectively. The carboxylic acid group can be introduced via carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and scalability. The use of environmentally benign solvents and reagents is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-4-cyclopropylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The tert-butyl and cyclopropyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Tert-butyl)-4-cyclopropylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-4-cyclopropylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid
  • 2-(Tert-butyl)-4-ethylpyrimidine-5-carboxylic acid
  • 2-(Tert-butyl)-4-phenylpyrimidine-5-carboxylic acid

Uniqueness

2-(Tert-butyl)-4-cyclopropylpyrimidine-5-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-tert-butyl-4-cyclopropylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H16N2O2/c1-12(2,3)11-13-6-8(10(15)16)9(14-11)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,15,16)

InChI Key

YFGVYKSDNAOOHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C(=N1)C2CC2)C(=O)O

Origin of Product

United States

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